molecular formula C24H16F4N4O2 B11064120 4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide

4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide

Cat. No.: B11064120
M. Wt: 468.4 g/mol
InChI Key: WISQZWASPUGGPM-UHFFFAOYSA-N
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Description

N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound that features a combination of fluorobenzoyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves multiple steps. One common approach is the reaction of 4-fluorobenzoyl chloride with 4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is unique due to its specific combination of fluorobenzoyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H16F4N4O2

Molecular Weight

468.4 g/mol

IUPAC Name

4-fluoro-N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C24H16F4N4O2/c25-17-10-6-16(7-11-17)22(33)30-23(34)29-18-12-8-15(9-13-18)20-14-21(24(26,27)28)31-32(20)19-4-2-1-3-5-19/h1-14H,(H2,29,30,33,34)

InChI Key

WISQZWASPUGGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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